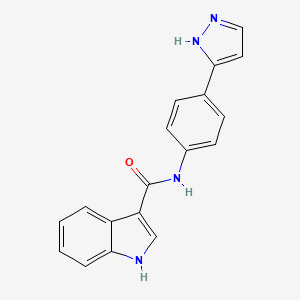![molecular formula C9H24Cl3N3 B2683884 [3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride CAS No. 2416218-54-5](/img/structure/B2683884.png)
[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is a chemical compound with the molecular formula C9H24Cl3N3. It is used in various applications, including as a raw material for the manufacture of numerous chemical products such as polymers, paints, adhesives, and as an epoxy hardener .
Molecular Structure Analysis
The molecular structure of “[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is represented by the InChI code: 1S/C9H21N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h7-9H,1-6,10-12H2;3*1H/t7-,8+,9-;;; .Physical And Chemical Properties Analysis
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is a colorless, transparent liquid with an amine odor . It is soluble in water and alcohol . The compound has a molecular weight of 280.67 . It is stored at room temperature and is a powder in its physical form .Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds : A study explored the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, potentially useful as inhibitors of HIV. This involves a series of chemical transformations starting from racemic trans-4,5-bis(methoxycarbonyl)cyclohexene. Although the synthesized compounds did not show activity against HIV, the process demonstrates the utility of cyclohexyl-based compounds in synthesizing enantiomerically pure substances, which could have applications in drug development (Åsa Rosenquist Å et al., 1996).
Development of Organosoluble Polyimides : Another research focused on the synthesis of organosoluble polyimides using aromatic diamines with cyclohexane cardo groups. These polyimides exhibited excellent solubility in various organic solvents and showed good mechanical properties and thermal stability. Such materials could be significant in the development of high-performance plastics and coatings (Chin‐Ping Yang et al., 2004).
Biodegradation of Pollutants : A study on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) with municipal anaerobic sludge identified methylenedinitramine and bis(hydroxymethyl)nitramine as degradation products. This research highlights the potential role of cyclohexyl-related compounds in environmental remediation, particularly in the biodegradation of hazardous substances (J. Hawari et al., 2000).
Corrosion Inhibition : Research into corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in hydrochloric acid medium revealed that this compound effectively inhibits acidic corrosion. This suggests the potential application of cyclohexyl-based compounds in the field of corrosion inhibition and material protection (F. Bentiss et al., 2009).
Safety and Hazards
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
[3,5-bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h7-9H,1-6,10-12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUISPPJZQHGODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1CN)CN)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)



![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)

![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)

![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)

methanone](/img/structure/B2683823.png)
